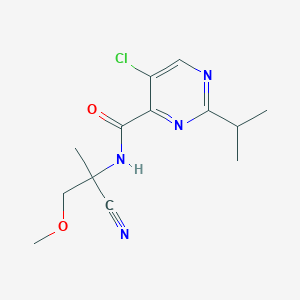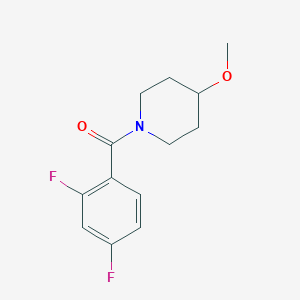
(2,4-Difluorophenyl)(4-methoxypiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2,4-Difluorophenyl)(4-methoxypiperidin-1-yl)methanone” is a chemical compound with the molecular formula C12H13F2NO . It is also known by other names such as “(2,4-Difluorophenyl) (4-piperidinyl)methanone” in English, “(2,4-Difluorophényl) (4-pipéridinyl)méthanone” in French, and “(2,4-Difluorphenyl)(4-piperidinyl)methanon” in German .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed based on its molecular formula C12H13F2NO . The compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O) atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 225.234 Da and a monoisotopic mass of 225.096527 Da . It is also predicted to have a boiling point of 304.51°C and a melting point of 89.81°C .Applications De Recherche Scientifique
Synthesis and Material Science Applications
Fluorinated Compounds Synthesis : The synthesis of fluorinated compounds, such as benzophenones, xanthones, acridones, and thioxanthones, involves iterative nucleophilic aromatic substitution reactions. These compounds are crucial for developing novel fluorophores with enhanced photostability and spectroscopic properties, which are valuable in material science and chemical sensing technologies (Woydziak, Fu, & Peterson, 2012).
Crystal Structure Studies : Research into the crystal structures of related compounds, such as (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone, provides insights into the molecular arrangements and potential applications of these compounds in designing new materials with specific physical properties (Revathi et al., 2015).
Nonlinear Optical Materials : Derivatives like (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone have been synthesized and characterized for their nonlinear optical properties, indicating potential applications in photonics and laser technology (Revathi, Jonathan, Sathya, & Usha, 2018).
Biomedical Research
Antimicrobial Activity : A series of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives exhibited significant in vitro antibacterial and antifungal activities, highlighting their potential as lead compounds for developing new antimicrobial agents (Mallesha & Mohana, 2014).
Photopolymerization Initiators : Compounds bearing the (2,4-Difluorophenyl)(4-methoxypiperidin-1-yl)methanone structure can serve as photoinitiators in nitroxide-mediated photopolymerization processes, useful in polymer chemistry and materials science (Guillaneuf et al., 2010).
Antitumor Agents : Certain phenyl methanone derivatives, similar in structure to this compound, have been found to inhibit tubulin polymerization, induce G2/M arrest, and trigger apoptosis in human leukemia cells, indicating their potential as anticancer agents (Magalhães et al., 2013).
Mécanisme D'action
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by “(2,4-Difluorophenyl)(4-methoxypiperidin-1-yl)methanone”. Given the structural features of the compound, it may influence pathways related to fluorinated phenyl and piperidine derivatives .
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unknown .
Propriétés
IUPAC Name |
(2,4-difluorophenyl)-(4-methoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2/c1-18-10-4-6-16(7-5-10)13(17)11-3-2-9(14)8-12(11)15/h2-3,8,10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDFBSQJDCNDGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

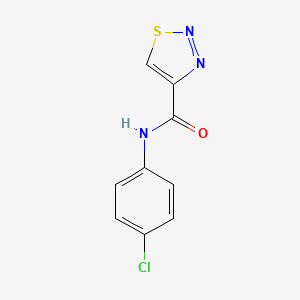
![1-(Indolin-1-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2938571.png)
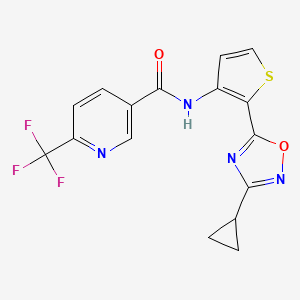
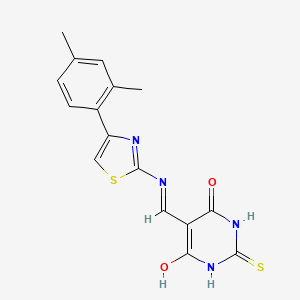
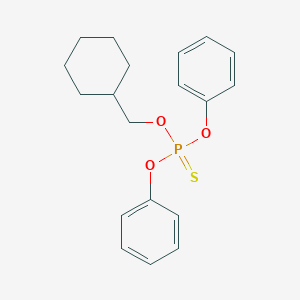


![methyl 5-{[(1-benzylpiperidin-4-yl)amino]sulfonyl}-3-ethyl-1H-pyrazole-4-carboxylate](/img/structure/B2938578.png)

![3-[cyclopentyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid](/img/structure/B2938582.png)
![[(2-Bromoethoxy)methyl]cyclobutane](/img/structure/B2938583.png)
![2-[4-(Piperidylsulfonyl)phenyl]-5-pyrrolidinyl-1,3-oxazole-4-carbonitrile](/img/structure/B2938585.png)
![1-(Furan-2-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2938587.png)
